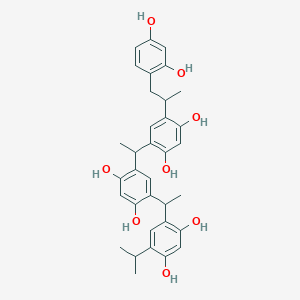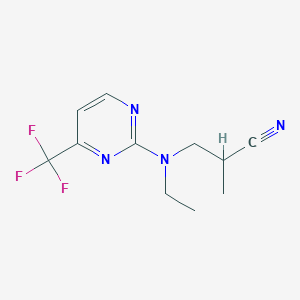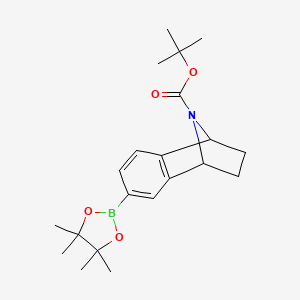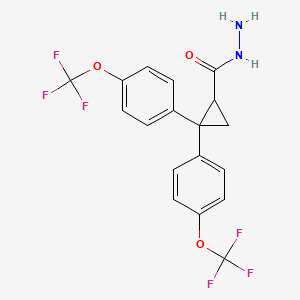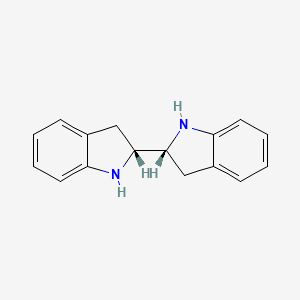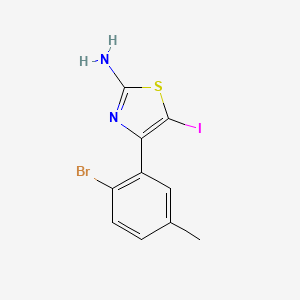
4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine is a heterocyclic compound that contains both bromine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine and iodine substituents. One common method starts with the reaction of 2-bromo-5-methylphenylamine with a thioamide under acidic conditions to form the thiazole ring. The iodination step can be achieved using iodine or an iodine-containing reagent under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .
化学反应分析
Types of Reactions
4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
作用机制
The mechanism of action of 4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, and differentiation .
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but lacks the iodine atom.
5-Bromo-2-methylphenol: Contains a bromine atom but differs in the functional groups and overall structure.
Uniqueness
4-(2-Bromo-5-methylphenyl)-5-iodothiazol-2-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
属性
分子式 |
C10H8BrIN2S |
|---|---|
分子量 |
395.06 g/mol |
IUPAC 名称 |
4-(2-bromo-5-methylphenyl)-5-iodo-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8BrIN2S/c1-5-2-3-7(11)6(4-5)8-9(12)15-10(13)14-8/h2-4H,1H3,(H2,13,14) |
InChI 键 |
JIGZBCNLRSJQER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)C2=C(SC(=N2)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


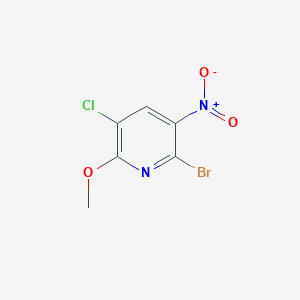
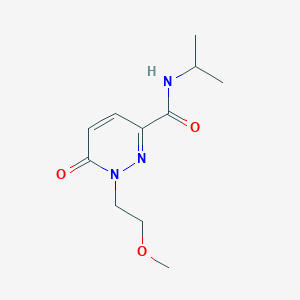
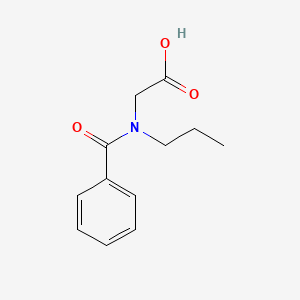
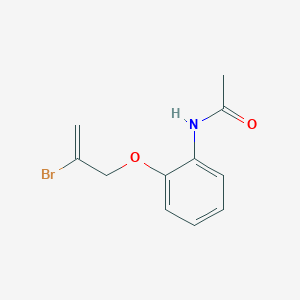
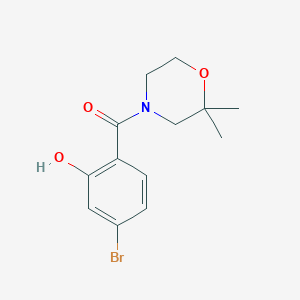
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
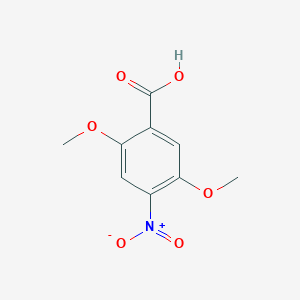
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
